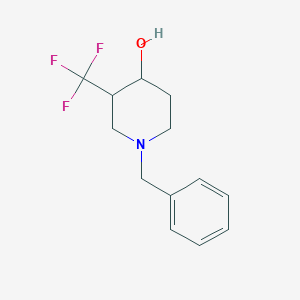

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFZOQIFUMKHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide also incorporates information on closely related analogues to provide a broader context for its potential synthesis, characterization, and biological applications. The piperidine scaffold is a well-established privileged structure in drug development, and the introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This document aims to be a valuable resource for researchers working with or considering the use of this and similar compounds.

Chemical and Physical Properties

Currently, there is a notable absence of experimentally determined physical properties such as melting point, boiling point, and solubility for this compound in publicly accessible literature. The available data is primarily composed of computed properties and basic identification information.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 373603-87-3 | [1] |

| Molecular Formula | C₁₃H₁₆F₃NO | [1] |

| Molecular Weight | 259.272 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | N/A |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.5 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 3 | Computed |

| Exact Mass | 259.118391 g/mol | Computed |

| Monoisotopic Mass | 259.118391 g/mol | Computed |

| Topological Polar Surface Area | 23.5 Ų | Computed |

| Heavy Atom Count | 18 | Computed |

Synthesis and Experimental Protocols

One common strategy for the synthesis of N-benzyl-4-piperidones involves a Dieckmann condensation of a diester intermediate, which is formed from the reaction of benzylamine with an appropriate acrylate. This is then followed by hydrolysis and decarboxylation. The subsequent reduction of the ketone to the alcohol can be achieved using standard reducing agents.

Hypothetical Experimental Workflow for Synthesis:

Caption: Hypothetical synthetic workflow for this compound.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. For structural confirmation and characterization, researchers would need to acquire this data experimentally. Below are the expected characteristic signals based on the structure of the molecule and data from similar compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Benzylic protons (singlet or AB quartet, ~3.5-3.7 ppm).- Protons on the piperidine ring (complex multiplets, ~1.5-3.5 ppm).- Proton on the carbon bearing the hydroxyl group (multiplet, ~3.8-4.2 ppm).- Hydroxyl proton (broad singlet, variable ppm). |

| ¹³C NMR | - Aromatic carbons of the benzyl group (~127-138 ppm).- Benzylic carbon (~60-65 ppm).- Carbons of the piperidine ring (~25-60 ppm).- Carbon bearing the hydroxyl group (~65-75 ppm).- Trifluoromethyl carbon (quartet, ~120-130 ppm, with C-F coupling). |

| IR Spectroscopy | - O-H stretch (broad, ~3200-3600 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹).- C=C stretches (aromatic, ~1450-1600 cm⁻¹).- C-N stretch (~1000-1200 cm⁻¹).- C-F stretches (strong, ~1000-1350 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 259.- Fragments corresponding to the loss of water, the benzyl group, and the trifluoromethyl group. |

Biological Activity and Potential Applications

There is no specific information available regarding the biological activity or mechanism of action of this compound. However, the N-benzylpiperidine scaffold is a common feature in a wide range of biologically active molecules. Derivatives have been investigated for their potential as:

-

CNS agents: Acting on various receptors and transporters in the central nervous system.

-

Anticancer agents: Showing cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial agents: Exhibiting activity against bacteria and fungi.

-

Enzyme inhibitors: Targeting a variety of enzymes involved in disease pathways.

The presence of the trifluoromethyl group is a key feature that can enhance the pharmacological properties of a molecule. It can increase metabolic stability by blocking sites of oxidation, improve membrane permeability, and enhance binding affinity to target proteins. Given these general principles, this compound represents an interesting scaffold for further investigation in drug discovery programs.

Logical Relationship of Compound Features to Potential Biological Activity:

Caption: Relationship between structural features and potential biological activities.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The specific toxicology of this compound has not been thoroughly investigated.

Conclusion

This compound is a fluorinated derivative of the N-benzylpiperidine scaffold with potential for applications in medicinal chemistry and drug discovery. While there is a significant lack of publicly available experimental data for this specific compound, this technical guide provides a summary of its known properties and offers context based on related structures. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties. This document serves as a foundational resource for researchers interested in exploring the potential of this and similar molecules.

References

In-Depth Technical Guide: 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

CAS Number: 373603-87-3

This technical guide provides a comprehensive overview of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, a fluorinated piperidine derivative of interest to researchers and professionals in drug discovery and development. This document collates available data on its physicochemical properties, synthesis, and potential biological significance, adhering to stringent data presentation and visualization standards.

Chemical and Physical Properties

While specific experimentally determined physical properties for this compound are not widely published, a summary of its basic identifiers and computed data is presented in Table 1. This information is crucial for handling, characterization, and theoretical modeling of the compound.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| CAS Number | 373603-87-3 | Guidechem[1] |

| Molecular Formula | C13H16F3NO | Guidechem[1] |

| Molecular Weight | 259.27 g/mol | Guidechem[1] |

| PubChem CID | 23003703 | Guidechem[1] |

Synthesis and Characterization

A detailed experimental protocol for the synthesis of the specific cis/trans isomers of this compound is not explicitly available in the reviewed literature. However, a general and adaptable synthetic methodology can be inferred from the synthesis of structurally analogous compounds, particularly other substituted piperidin-4-ols.

General Synthetic Approach

The synthesis of 4-substituted piperidines often involves the use of a pre-formed piperidone ring followed by the introduction of the desired substituents. A plausible synthetic workflow for this compound is outlined below. This proposed pathway is based on established organic chemistry principles and synthetic routes for similar heterocyclic compounds.[2][3][4]

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a closely related analog, N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine, and can serve as a starting point for the synthesis of this compound.

Reaction Scheme:

Caption: Grignard reaction for a similar piperidine derivative.

Materials:

-

m-Bromotrifluoromethylbenzene

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous diethyl ether

-

N-benzyl-3-piperidone

-

1 N Hydrochloric acid

-

Triethylamine

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Silica gel for chromatography

-

Cyclohexane, Chloroform

Procedure:

-

Grignard Reagent Formation: Under anhydrous conditions, a mixture of magnesium in anhydrous ethyl ether is prepared. A crystal of iodine is added, followed by the slow addition of a solution of m-bromotrifluoromethylbenzene in ether. The mixture is stirred at ambient temperature.

-

Reaction with Piperidone: The resulting Grignard solution is cooled, and a solution of N-benzyl-3-piperidone in ether is added dropwise. The reaction is stirred at a low temperature and then allowed to warm to room temperature.

-

Work-up: The reaction mixture is poured into ice-water. The organic layer is separated and extracted with hydrochloric acid. The aqueous phase is then made alkaline with triethylamine and extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by silica gel chromatography.

Characterization

Due to the lack of specific published spectral data for this compound, characterization would rely on standard analytical techniques. Table 2 outlines the expected analytical data based on the characterization of similar piperidine derivatives.[5][6][7]

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons, piperidine ring protons, and the proton of the hydroxyl group. The trifluoromethyl group would likely cause splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl group and the piperidine ring. The carbon attached to the trifluoromethyl group would show a characteristic quartet in the proton-decoupled spectrum. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely show the loss of the benzyl group and other characteristic fragments. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule would also be present. |

Biological Activity and Potential Applications

While no specific biological activity or signaling pathway has been definitively attributed to this compound in the reviewed literature, the broader class of piperidine derivatives is known to exhibit a wide range of pharmacological activities.[8][9] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity to biological targets.[8]

Potential Signaling Pathway Involvement

Given the structural motifs present in this compound, it could potentially interact with various biological targets. A hypothetical signaling pathway interaction is depicted below, illustrating a common mechanism for neurologically active compounds.

Caption: Potential modulation of a generic neuronal signaling pathway.

Rationale for Drug Discovery

Piperidine scaffolds are prevalent in many FDA-approved drugs.[8] The trifluoromethyl group is a key pharmacophore that can improve drug-like properties. Therefore, this compound represents a valuable scaffold for the development of novel therapeutics, potentially targeting the central nervous system or other systems where piperidine-based molecules have shown efficacy.

Safety and Handling

A safety data sheet (SDS) for this compound indicates that it should be handled with care in a laboratory setting.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the specific SDS provided by the supplier.

Conclusion

This compound is a chemical compound with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, this guide provides a foundational understanding based on its chemical structure, data from analogous compounds, and the known properties of its constituent functional groups. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and explore its biological activity and therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document consolidates confirmed foundational data and presents a representative synthetic protocol based on the synthesis of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel piperidine-based compounds.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The introduction of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound represents a potentially valuable building block in the design of novel therapeutic agents. This guide summarizes its key molecular properties and outlines a plausible synthetic route.

Molecular Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 259.27 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₆F₃NO | [1][2] |

| CAS Number | 373603-87-3 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1-Benzyl-3-(trifluoromethyl)-4-piperidinol |

Synthesis and Experimental Protocols

Disclaimer: This protocol is a representative example and may require optimization for the synthesis of this compound.

Representative Synthesis: Grignard Reaction

This proposed synthesis involves the reaction of a trifluoromethyl-containing Grignard reagent with an appropriate N-benzylpiperidone precursor.

3.1.1. Materials and Reagents

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

A suitable trifluoromethyl-containing halide (e.g., (trifluoromethyl)trimethylsilane and a fluoride source, or a trifluoromethyl halide gas condensed at low temperature)

-

N-benzyl-3-piperidone

-

1 N Hydrochloric acid

-

Triethylamine

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Cyclohexane, Chloroform, Triethylamine (for chromatography elution)

3.1.2. Experimental Procedure

-

Preparation of the Grignard Reagent: Under a dry, inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in a flask with anhydrous diethyl ether. A crystal of iodine is added to initiate the reaction. A solution of the trifluoromethyl-containing halide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The mixture is stirred until the magnesium is consumed.

-

Reaction with N-benzyl-3-piperidone: The Grignard reagent solution is cooled (e.g., to 5°C in an ice bath). A solution of N-benzyl-3-piperidone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent.

-

Work-up and Extraction: After the addition is complete, the reaction is stirred for a designated period at a controlled temperature and then quenched by pouring it into a mixture of ice and water. The resulting mixture is filtered. The organic layer is separated and extracted multiple times with 1 N hydrochloric acid.

-

Basification and Isolation: The acidic aqueous extracts are combined and made alkaline by the addition of triethylamine in a cold bath. The resulting mixture is then extracted with ethyl acetate. The combined organic extracts are washed with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of cyclohexane, chloroform, and triethylamine).

Proposed Synthesis Workflow

The logical flow of the proposed synthetic protocol is illustrated in the diagram below.

Caption: A flowchart of the proposed synthesis of this compound.

Structural Characterization

Detailed experimental analytical data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not currently available in public databases. For researchers synthesizing this compound, standard analytical techniques should be employed for structural verification and purity assessment.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not widely available. Based on the functional groups present and data for similar compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with potential applications in drug discovery and development. This guide provides the core molecular information and a representative synthetic strategy to aid researchers in their work with this and related molecules. Further experimental studies are necessary to fully characterize its chemical properties, reactivity, and biological activity.

References

An In-depth Technical Guide to 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide details its chemical properties, a potential synthetic route, and its characterization.

Chemical Identity and Properties

This compound is a piperidine derivative characterized by a benzyl group at the nitrogen atom (position 1), a trifluoromethyl group at position 3, and a hydroxyl group at position 4. The stereochemistry at positions 3 and 4 introduces the possibility of cis and trans isomers, which may exhibit different biological activities.

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 373603-87-3 | [1] |

| Molecular Formula | C13H16F3NO | [1] |

| Molecular Weight | 259.27 g/mol | [1] |

| PubChem CID | 23003703 |[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic pathway can be constructed based on established methodologies for the synthesis of substituted piperidines. A common approach involves the preparation of a suitable piperidone precursor followed by reduction.

2.1. Proposed Synthetic Pathway: A Multi-step Approach

A potential synthesis starts with the construction of the N-benzylated piperidone ring, followed by the introduction of the trifluoromethyl group and subsequent reduction of the ketone.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone (Precursor)

This protocol describes the synthesis of the key intermediate, 1-Benzyl-4-piperidone, which is a precursor to the target molecule.

-

Materials: 4-piperidone monohydrate hydrochloride, anhydrous potassium carbonate, dry N,N-dimethylformamide (DMF), benzyl bromide.[2]

-

Procedure:

-

A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF is stirred for 30 minutes at room temperature.[2]

-

Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.[2]

-

The mixture is heated at 65 °C for 14 hours.[2]

-

After cooling to room temperature, the reaction mixture is filtered and quenched with ice water.[2]

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.[2]

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.[2]

-

The crude product is purified by crystallization to afford 1-Benzyl-4-piperidone.[2]

-

2.2. Introduction of the Trifluoromethyl Group and Reduction

Following the synthesis of 1-Benzyl-4-piperidone, the trifluoromethyl group can be introduced at the C3 position via α-trifluoromethylation, followed by stereoselective or non-stereoselective reduction of the ketone at C4 to a hydroxyl group.

-

Step 1: α-Trifluoromethylation: Reagents such as Ruppert's reagent (TMSCF3) or Togni's reagent can be used to introduce the CF3 group at the α-position of the ketone. This step would yield 1-benzyl-3-(trifluoromethyl)piperidin-4-one.

-

Step 2: Ketone Reduction: The resulting trifluoromethylated piperidone is then reduced to the corresponding alcohol. Reagents like sodium borohydride (NaBH4) can be used for this transformation, which would likely result in a mixture of cis and trans diastereomers. Chiral reducing agents could be employed to achieve stereoselectivity.

Potential Applications in Drug Discovery

The piperidine scaffold is a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties. The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability. While the specific biological activity of this compound is not widely reported, related N-benzyl piperidine structures have been investigated as inhibitors of the influenza virus and for their potential in treating neurological disorders.[3][4]

Visualized Workflows and Pathways

4.1. Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for this compound, starting from commercially available precursors.

Caption: Proposed synthetic pathway for this compound.

4.2. General Drug Discovery Logic

This compound, as a novel chemical entity, would typically enter a drug discovery pipeline. The following diagram illustrates the logical progression from a synthesized compound to a potential drug candidate.

Caption: Logical workflow for the progression of a novel compound in drug discovery.

References

An In-depth Technical Guide to the Safety and Handling of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol. Due to a lack of comprehensive toxicological data, this compound should be handled with extreme caution, treating it as a potentially hazardous substance at all times. All laboratory activities should be conducted by trained personnel in a controlled environment.

Introduction

This compound is a fluorinated piperidine derivative. Such compounds are of interest in medicinal chemistry and drug development due to the unique properties imparted by the trifluoromethyl group, including increased metabolic stability and binding affinity. Given its potential biological activity and the general lack of publicly available safety data, a cautious and well-informed approach to its handling is paramount. This guide synthesizes the available information and provides general best practices for its safe use in a research setting.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a compound is the first step in safe handling. The available data for this compound is summarized below.

| Property | Value |

| CAS Number | 373603-87-3 |

| Molecular Formula | C13H16F3NO |

| Molecular Weight | 259.27 g/mol |

| Appearance | Light yellow solid |

| Purity | Typically ≥95% |

| Storage Temperature | Room Temperature |

Hazard Identification and GHS Classification

As of the date of this guide, a full GHS classification for this compound is not available in public databases. The information below reflects this data gap. It is crucial to handle this compound as if it were hazardous.

| GHS Classification | Data |

| Pictogram(s) | No data available |

| Signal Word | No data available |

| Hazard Statement(s) | No data available |

| Precautionary Statement(s) | No data available |

Given the presence of the trifluoromethyl and piperidine moieties, potential hazards could include, but are not limited to, skin and eye irritation, respiratory tract irritation if inhaled, and potential systemic toxicity if ingested or absorbed through the skin.

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are recommended based on general principles for handling laboratory chemicals.[1]

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[1]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards Arising from the Chemical: No specific data is available. Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Special Protective Actions for Fire-fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods and Materials for Containment and Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

Proper handling and storage are essential to prevent exposure and maintain the integrity of the compound.

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Conditions for Safe Storage: Store in a cool, dry place in a tightly closed container.[2] Recommended storage is at room temperature.

Exposure Controls and Personal Protection

As the toxicological properties of this compound have not been fully investigated, stringent exposure controls must be implemented.

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN166 (EU).

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. The choice of glove material (e.g., nitrile rubber, neoprene) should be based on breakthrough time and permeation rate.

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge.

-

Body Protection: A complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for the safe handling of a research chemical with unknown toxicity, such as this compound.

Caption: General workflow for safely handling a chemical with unknown toxicity.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: In case of fire, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

Toxicological Information

There is no specific toxicological data available for this compound. The toxicological properties have not been fully investigated. It is imperative to handle this compound with the assumption that it is toxic.

Ecological Information

No data is available on the ecotoxicity of this compound. It should not be allowed to enter the environment.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

The safe handling of this compound requires a proactive and cautious approach due to the significant gaps in available safety data. Researchers and drug development professionals must adhere to the principles of chemical hygiene, utilize appropriate engineering controls and personal protective equipment, and follow established laboratory safety protocols. By treating this and all uncharacterized compounds as potentially hazardous, the risks associated with their use can be effectively managed.

References

Navigating the Synthesis and Availability of Trifluoromethyl-Substituted Piperidinols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In light of this, this guide presents a detailed overview of a closely related structural isomer, N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine , for which a synthetic route has been documented. This information is intended to provide a practical alternative for research and development endeavors requiring a similar molecular scaffold.

Commercial Availability of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

As of late 2025, this compound is not listed in the catalogs of major chemical suppliers. Inquiries for this compound are likely to result in requests for custom synthesis.

Synthesis of a Related Compound: N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine

A documented synthesis for N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine provides a viable route to a structurally similar compound[1]. The following sections detail the necessary reagents, equipment, and step-by-step protocol for this synthesis.

Reagents and Materials

| Reagent/Material | Quantity | Notes |

| Magnesium | 11 g | |

| Ethyl ether | 315 ml | Anhydrous conditions required |

| Iodine | 1 crystal | Initiator |

| m-Bromotrifluoromethylbenzene | 100 g | |

| N-benzyl-3-piperidone | 70 g | |

| 1 N Hydrochloric acid | 400 ml | For extraction |

| Triethylamine | As needed | For basification |

| Ethyl acetate | As needed | For extraction |

| Brine | As needed | For washing |

| Magnesium sulfate (MgSO4) | As needed | For drying |

| Silica gel | As needed | For chromatography |

| Cyclohexane/Chloroform/Triethylamine | 85:10:5 by volume | Eluent for chromatography |

Experimental Protocol

The synthesis of N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine involves a Grignard reaction followed by purification[1].

-

Grignard Reagent Formation:

-

Under anhydrous conditions, to a mixture of 11 g of magnesium in 15 ml of ethyl ether, add one crystal of iodine.

-

Over a two-hour period, add a solution of 100 g of m-bromotrifluoromethylbenzene in 300 ml of ether.

-

Stir the resulting mixture for two hours at ambient temperature.

-

-

Reaction with Piperidone:

-

Cool the Grignard reagent to 5°C.

-

Add a solution of 70 g of N-benzyl-3-piperidone in 300 ml of ether over one hour at 5°C.

-

Stir the reaction mixture for 15 minutes at 5°C and then for one hour at 20-25°C.

-

-

Work-up and Extraction:

-

Pour the reaction mixture into 800 ml of ice-water with stirring.

-

Filter the mixture.

-

Extract the organic layer with 4 x 100 ml of 1 N hydrochloric acid and once with brine.

-

Make the aqueous phase alkaline by adding triethylamine in the cold.

-

Extract the resulting mixture with ethyl acetate.

-

-

Purification:

-

Combine the ethyl acetate extracts and wash with brine.

-

Dry the organic layer over magnesium sulfate (MgSO4) and evaporate to dryness.

-

Purify the crude product by silica gel chromatography, eluting with a mixture of cyclohexane, chloroform, and triethylamine (85:10:5 by volume) to obtain the final product as an orange-colored solid.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis of N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine.

Signaling Pathways and Biological Context

There is no specific information in the reviewed literature regarding the involvement of either this compound or N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine in defined signaling pathways. Generally, piperidine scaffolds are common in centrally active drugs and can interact with a variety of receptors and transporters. The introduction of a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making such compounds interesting for drug discovery programs targeting neurological or other disorders.

The diagram below illustrates a hypothetical logical flow for the preliminary assessment of a novel piperidine derivative in a drug discovery context.

References

The Trifluoromethyl Piperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the piperidine scaffold has emerged as a powerful strategy in modern medicinal chemistry. This in-depth technical guide explores the multifaceted biological activities of trifluoromethyl-containing piperidines, providing a valuable resource for researchers and drug development professionals. The unique properties conferred by the CF3 group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity, have led to the discovery of potent and selective modulators of a wide range of biological targets.[1][2] This guide will delve into their synthesis, diverse biological activities with quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

The Impact of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of a methyl group and a chloride, and its incorporation into the piperidine ring can significantly enhance the parent molecule's pharmacological profile. The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions and cell permeability. Furthermore, the metabolic stability of molecules is often enhanced as the C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes.[3]

Synthesis of Trifluoromethyl-Containing Piperidines

A variety of synthetic routes have been developed to access trifluoromethyl-containing piperidines. These methods can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing piperidine ring and the construction of the piperidine ring already bearing a trifluoromethyl group.

One common method involves the reaction of a piperidine precursor, such as a piperidinecarboxylic acid, with a trifluoromethylating agent. For example, 4-(trifluoromethyl)piperidine can be synthesized from 4-piperidinecarboxylic acid using sulfur tetrafluoride (SF4).[2] Another approach is the nucleophilic trifluoromethylation of pyridinium cations derived from tetrahydropyridines.

Alternatively, the piperidine ring can be constructed through cyclization reactions of acyclic precursors containing a trifluoromethyl group. The Mannich reaction, for instance, has proven to be a versatile method for synthesizing α-trifluoromethyl piperidine derivatives.

Diverse Biological Activities

Trifluoromethyl-containing piperidines have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Enzyme Inhibition

A significant area of research has focused on the development of trifluoromethyl-piperidines as potent and selective enzyme inhibitors.

-

Monoamine Oxidase (MAO) Inhibition: Certain trifluoromethyl-piperidine derivatives have shown potent inhibitory activity against both MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. This makes them promising candidates for the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. Several trifluoromethyl-piperidine derivatives have been identified as potent AChE inhibitors.

-

Other Enzyme Targets: These compounds have also been investigated as inhibitors of other enzymes, including elastase, α-glucosidase, and dihydrofolate reductase (DHFR).

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Densely substituted piperidines | MAO-A | 0.40 ± 0.05 | [1] |

| Densely substituted piperidines | MAO-B | 1.01 ± 0.03 | [1] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase | 0.0057 | [4] |

| Genistein derivative with piperidine ring | Acetylcholinesterase | 0.264 | [5] |

Anticancer Activity

The anticancer potential of trifluoromethyl-containing piperidines is a rapidly growing field of study. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

-

HDM2-p53 Interaction Inhibition: The interaction between the p53 tumor suppressor and its negative regulator, HDM2, is a critical target in oncology. Trifluoromethyl-piperidines have been developed as potent inhibitors of this protein-protein interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis.[6][7]

-

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. Trifluoromethyl-piperidine derivatives have been designed to target components of this pathway, offering a promising avenue for cancer therapy.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative | C32 (Amelanotic melanoma) | 24.4 | [8] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | 25.4 | [8] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung cancer) | 32.43 | [9] |

| Pyrimidine derivative with m-trifluoromethylaniline | SKM28 (Melanoma) | 24.8 | [10] |

Antiviral Activity

The unique properties of the trifluoromethyl group have also been exploited in the design of novel antiviral agents. These compounds have demonstrated activity against a range of viruses by interfering with viral replication and other essential processes.

| Compound Class | Virus | Activity Metric | Value (µg/mL) | Reference |

| Trifluoromethyl pyridine piperazine derivative | Tobacco Mosaic Virus (TMV) | EC50 | 18.4 | [9] |

| Trifluoromethyl pyridine piperazine derivative | Cucumber Mosaic Virus (CMV) | EC50 | 347.8 | [9] |

Central Nervous System (CNS) Activity

The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability makes it a valuable addition to CNS drug candidates, facilitating their ability to cross the blood-brain barrier. Trifluoromethyl-piperidines have been investigated for a variety of CNS applications, including as antidepressants and neuroprotective agents. The pharmacokinetic profiles of these compounds are crucial for their efficacy in the CNS.[11][12]

Key Signaling Pathways

Trifluoromethyl-containing piperidines have been shown to modulate several critical signaling pathways implicated in disease.

p53-HDM2 Signaling Pathway

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase HDM2, which targets p53 for degradation. In many cancers, HDM2 is overexpressed, leading to the inactivation of p53. Trifluoromethyl-piperidine inhibitors disrupt the p53-HDM2 interaction, stabilizing p53 and restoring its tumor-suppressive functions, which include cell cycle arrest and apoptosis.[6]

Caption: p53-HDM2 signaling pathway and inhibition by trifluoromethyl-piperidines.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of AKT. Activated AKT phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Trifluoromethyl-piperidine inhibitors have been designed to target key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[13]

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by trifluoromethyl-piperidines.

Experimental Protocols

This section provides an overview of common experimental protocols used in the synthesis and biological evaluation of trifluoromethyl-containing piperidines.

General Synthetic Procedure for Trifluoromethyl-Piperidines

A representative procedure for the synthesis of a trifluoromethyl-piperidine derivative via a multi-component reaction is as follows:

-

Reaction Setup: To a solution of an appropriate aniline and ethyl acetoacetate in ethanol, a catalytic amount of iodine is added.

-

Stirring: The reaction mixture is stirred at a specified temperature (e.g., 55 °C) for a designated time (e.g., 20 minutes).

-

Addition of Aldehyde: A substituted benzaldehyde (e.g., 4-trifluoromethyl benzaldehyde) is added to the reaction mixture.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the desired trifluoromethyl-containing piperidine.[1]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of trifluoromethyl-piperidines against MAO-A and MAO-B can be determined using a fluorometric assay.

-

Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source. Kynuramine is a common non-selective substrate.

-

Assay Procedure:

-

The test compound (at various concentrations) is pre-incubated with the MAO enzyme in a suitable buffer.

-

The reaction is initiated by the addition of the substrate.

-

The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) or hydrogen peroxide is measured over time using a fluorescence plate reader.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve. Known MAO inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) are used as positive controls.[14][15]

Cell-Based Assay for HDM2-p53 Interaction Inhibitors

A common method to assess the cellular activity of HDM2-p53 inhibitors is through a cell-based reporter assay.

-

Cell Line: A human cancer cell line with wild-type p53 (e.g., SJSA-1) is used.

-

Assay Principle: A reporter gene (e.g., luciferase) is placed under the control of a p53-responsive promoter.

-

Assay Procedure:

-

Cells are seeded in a multi-well plate and treated with varying concentrations of the trifluoromethyl-piperidine inhibitor.

-

After an incubation period, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence).

-

-

Data Analysis: An increase in reporter gene activity indicates the activation of p53, and the EC50 value (the concentration for 50% of the maximal effect) is determined.

Conclusion

Trifluoromethyl-containing piperidines represent a privileged scaffold in drug discovery, offering a wealth of opportunities for the development of novel therapeutics. The strategic incorporation of the trifluoromethyl group has consistently led to compounds with enhanced biological activity and improved pharmacokinetic properties. The diverse range of targets modulated by these compounds, from enzymes involved in neurotransmission to key regulators of cancer cell survival, underscores their therapeutic potential. This guide provides a foundational understanding of the synthesis, biological activities, and mechanisms of action of this important class of molecules, intended to aid researchers in their efforts to design and develop the next generation of innovative medicines.

References

- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nwmedj.org [nwmedj.org]

- 10. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is a fluorinated heterocyclic compound belonging to the piperidine class of molecules. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties and engage with a variety of biological targets. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide outlines potential research avenues for this compound, focusing on its synthesis, and plausible therapeutic applications in neuroprotection, anti-inflammatory, and analgesic domains. The information presented herein is a synthesis of established methodologies for similar piperidine derivatives and aims to provide a foundational framework for future investigation.

Chemical Synthesis

A plausible synthetic route for this compound can be adapted from established methods for structurally related compounds. A detailed protocol based on a Grignard reaction is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine.

Materials:

-

Magnesium turnings

-

Anhydrous ethyl ether

-

Iodine crystal

-

m-Bromobenzotrifluoride

-

1-Benzyl-3-keto-4-piperidone

-

1 N Hydrochloric acid

-

Triethylamine

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

Cyclohexane, Chloroform, Triethylamine (as chromatography eluents)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine to anhydrous ethyl ether. A solution of m-bromobenzotrifluoride in anhydrous ethyl ether is then added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature to ensure the complete formation of the Grignard reagent.

-

Reaction with Piperidone: The reaction mixture is cooled in an ice bath. A solution of 1-Benzyl-3-keto-4-piperidone in anhydrous ethyl ether is added dropwise, maintaining the low temperature.

-

Work-up: After the addition is complete, the reaction is stirred at room temperature. The reaction is then quenched by pouring it into a mixture of ice and water. The resulting mixture is filtered.

-

Extraction: The organic layer is separated and the aqueous layer is extracted multiple times with 1 N hydrochloric acid. The combined aqueous extracts are then made alkaline with triethylamine and extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of cyclohexane, chloroform, and triethylamine) to yield this compound.

Synthesis Workflow Diagram

Caption: Synthetic scheme for this compound.

Potential Therapeutic Research Areas

Based on the pharmacological activities of structurally similar piperidine derivatives, the following areas represent promising avenues for research into the therapeutic potential of this compound.

| Potential Therapeutic Area | Rationale | Suggested In Vitro Assays | Suggested In Vivo Models |

| Neuroprotection | Piperidine derivatives have shown promise in protecting neurons from damage in models of neurodegenerative diseases and stroke.[1][2] | MTT assay in neuronal cell lines (e.g., SH-SY5Y) against neurotoxins (e.g., glutamate, MPP+).[3] | Middle Cerebral Artery Occlusion (MCAO) model in rodents to assess reduction in infarct volume.[2] |

| Anti-inflammatory | The piperidine nucleus is a core component of many compounds with demonstrated anti-inflammatory properties.[4] | Inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) and pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in macrophage cell lines (e.g., RAW 264.7).[5] | Carrageenan-induced paw edema model in rodents to measure the reduction in inflammation.[5] |

| Analgesia | The piperidine scaffold is a key feature of many opioid analgesics, and novel derivatives are being explored for non-opioid pain relief.[6] | Radioligand binding assays to determine affinity for opioid and other pain-related receptors. | Acetic acid-induced writhing test and tail-flick test in rodents to assess analgesic effects. |

Experimental Protocols for Biological Evaluation

Neuroprotective Activity

Experimental Protocol: MTT Assay for Neuroprotection

-

Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.

-

Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxin such as glutamate or MPP+.

-

MTT Assay: After an incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. The viable cells will reduce the MTT to formazan.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The cell viability is expressed as a percentage relative to the control group.

Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Model: Use adult rodents (e.g., Wistar rats).

-

Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally.

-

Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Analgesic Activity

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Animal Model: Use adult mice.

-

Compound Administration: Administer this compound, a vehicle control, or a standard analgesic (e.g., morphine) intraperitoneally.

-

Induction of Pain: After a specific period, inject a solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).

-

Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes over a defined period.

-

Data Analysis: Calculate the percentage of analgesic activity as the reduction in the number of writhes in the treated groups compared to the control group.

Biological Screening Workflow Diagram

Caption: General workflow for biological screening of the target compound.

Potential Signaling Pathways

Given the prevalence of anti-inflammatory activity among piperidine derivatives, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways.

Hypothetical Anti-inflammatory Signaling Pathway

References

- 1. pjps.pk [pjps.pk]

- 2. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, a valuable building block in medicinal chemistry and drug discovery. The following sections outline the synthetic strategy, a step-by-step experimental protocol, and a summary of the expected quantitative data.

Synthetic Strategy

The synthesis of this compound is proposed via a two-step sequence starting from the key intermediate, 1-benzyl-3-(trifluoromethyl)piperidin-4-one. This ketone precursor can be synthesized through various routes, including a Dieckmann condensation of a suitably substituted diester followed by hydrolysis and decarboxylation. The final step involves the stereoselective or non-stereoselective reduction of the ketone to the desired piperidinol. This protocol focuses on the final reduction step.

Experimental Protocol

This protocol details the reduction of 1-benzyl-3-(trifluoromethyl)piperidin-4-one to this compound using sodium borohydride.

Materials:

-

1-benzyl-3-(trifluoromethyl)piperidin-4-one

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-3-(trifluoromethyl)piperidin-4-one (1.0 eq) in anhydrous methanol (20 mL/g of ketone).

-

Reduction: Cool the solution to 0 °C using an ice bath. To the stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water (10 mL) at 0 °C to decompose the excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount | Yield (%) | Purity (%) |

| 1-benzyl-3-(trifluoromethyl)piperidin-4-one | 271.27 | 1.0 | - | - | >95 |

| Sodium borohydride | 37.83 | 1.5 | - | - | - |

| This compound | 273.29 | - | - | ~90 | >98 |

Note: The specific amounts should be calculated based on the desired scale of the reaction. The yield and purity are expected values based on similar transformations.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

The Pivotal Role of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in Scaffolding Novel Therapeutics

For Immediate Release: Researchers and professionals in the field of drug discovery now have access to detailed application notes and protocols for 1-benzyl-3-(trifluoromethyl)piperidin-4-ol, a key intermediate in the synthesis of innovative therapeutic agents. This molecule, featuring a unique combination of a benzyl-protected piperidine ring and a trifluoromethyl group, serves as a versatile scaffold for developing drugs targeting a range of diseases, particularly those involving the neurokinin-1 (NK1) and C-C chemokine receptor type 5 (CCR5).

The strategic incorporation of the trifluoromethyl group enhances the metabolic stability and lipophilicity of drug candidates, properties crucial for improving pharmacokinetic profiles. The N-benzylpiperidine motif is a well-established pharmacophore that provides a three-dimensional structure capable of critical interactions with biological targets. These attributes make this compound a valuable building block in medicinal chemistry.

Application in Drug Discovery

The structural features of this compound make it a promising starting material for the synthesis of antagonists for G-protein coupled receptors (GPCRs), such as the NK1 and CCR5 receptors.

-

Neurokinin-1 (NK1) Receptor Antagonists: The piperidine core is a prevalent feature in many NK1 receptor antagonists. These drugs have therapeutic potential in managing chemotherapy-induced nausea and vomiting, as well as in the treatment of depression and other neurological disorders. The trifluoromethyl group can enhance the binding affinity and selectivity of these antagonists.

-

CCR5 Receptor Antagonists: CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells. Small-molecule CCR5 antagonists containing piperidine scaffolds have been developed as antiretroviral agents. The unique electronic properties of the trifluoromethyl group in this compound can be exploited to design novel CCR5 antagonists with improved potency and resistance profiles.

Experimental Protocols

Protocol: Synthesis of N-Benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine[1]

This protocol describes the synthesis of a regioisomer and can be adapted for the synthesis of this compound by using N-benzyl-4-piperidone as the starting material.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 11 g | 0.45 |

| Iodine | 253.81 | 1 crystal | Catalytic |

| m-Bromotrifluoromethylbenzene | 225.02 | 100 g | 0.44 |

| Anhydrous Diethyl Ether | 74.12 | 600 mL | - |

| N-Benzyl-3-piperidone | 189.26 | 70 g | 0.37 |

| 1 N Hydrochloric Acid | 36.46 | 400 mL | 0.40 |

| Triethylamine | 101.19 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Cyclohexane | 84.16 | As needed | - |

| Chloroform | 119.38 | As needed | - |

Procedure:

-

Grignard Reagent Formation: Under anhydrous conditions, a mixture of 11 g of magnesium turnings in 150 mL of anhydrous diethyl ether is charged into a reaction vessel. A crystal of iodine is added as an initiator. A solution of 100 g of m-bromotrifluoromethylbenzene in 300 mL of anhydrous diethyl ether is added dropwise over two hours. The resulting mixture is stirred for an additional two hours at ambient temperature to ensure the complete formation of the Grignard reagent.

-

Reaction with Piperidone: The Grignard reagent solution is cooled to 5°C. A solution of 70 g of N-benzyl-3-piperidone in 300 mL of anhydrous diethyl ether is added at this temperature over one hour.

-

Reaction Quenching and Work-up: The reaction mixture is stirred for 15 minutes at 5°C and then for one hour at 20-25°C. The reaction is then carefully quenched by pouring it onto 800 mL of ice-water with vigorous stirring.

-

Extraction: The resulting mixture is filtered. The organic layer is separated and extracted four times with 100 mL portions of 1 N hydrochloric acid and once with brine.

-

Basification and Product Isolation: The aqueous phase is made alkaline by the addition of triethylamine in the cold. The resulting mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by silica gel chromatography, eluting with a mixture of cyclohexane, chloroform, and triethylamine (85:10:5 by volume) to yield the desired product as an orange-colored solid.

Signaling Pathways

Understanding the signaling pathways of the target receptors is crucial for designing effective drugs. Below are diagrams illustrating the signaling cascades of the NK1 and CCR5 receptors.

Caption: NK1 Receptor Signaling Pathway

Caption: CCR5 Signaling in HIV Entry

Conclusion

This compound stands out as a highly valuable intermediate for the synthesis of next-generation therapeutics. Its unique structural characteristics offer medicinal chemists a powerful tool to modulate the pharmacological properties of drug candidates. The provided protocols and pathway diagrams serve as a foundational resource for researchers dedicated to the discovery and development of novel drugs targeting complex diseases.

Application Notes and Protocols for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in Neuroscience Research

Disclaimer: Direct experimental data for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is limited in publicly available scientific literature. The following application notes and protocols are based on the established activities of structurally similar piperidine derivatives. These compounds have shown significant potential in neuroscience research, particularly as modulators of the histaminergic and cholinergic systems. Researchers are advised to use these notes as a guide for initiating investigations into the pharmacological profile of this compound.

Introduction

This compound is a novel piperidine derivative with structural motifs common to compounds active in the central nervous system (CNS). The presence of a benzyl group, a piperidine core, and a trifluoromethyl moiety suggests potential interactions with key neurological targets. Based on the activities of its close analogs, two primary areas of application in neuroscience research are proposed:

-

Histamine H3 Receptor Antagonism: The piperidine scaffold is a crucial structural element for many potent histamine H3 receptor (H3R) antagonists.[1][2][3][4][5] H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, making it a key target for cognitive enhancement in disorders like Alzheimer's disease and narcolepsy.[2][6]

-

Cholinesterase Inhibition: The N-benzylpiperidine moiety is a well-established pharmacophore in the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[2][7][8][9] Inhibition of these enzymes increases the levels of acetylcholine in the brain, a primary therapeutic strategy for Alzheimer's disease.[10][11][12]

These application notes provide a framework for the initial characterization and validation of this compound in these key areas of neuroscience research.

Data Presentation: Pharmacological Activities of Structurally Related Piperidine Derivatives

The following tables summarize the quantitative data for piperidine derivatives that are structurally related to this compound, providing a benchmark for potential activity.

Table 1: Histamine H3 Receptor Binding Affinities and Functional Antagonism

| Compound ID | Structure | Target | Assay Type | Ki (nM) | pA2 | Reference |

| Compound A | 4-oxypiperidine derivative with benzyl moiety | Human H3R | Radioligand Displacement | 12.5 | - | [13] |

| Compound B | Piperidine-containing carbamate | Guinea Pig H3R | Functional Assay | - | 7.2 | [14] |

| Compound C | Novel Piperidine Derivative | Human H3R | Radioligand Displacement | 6.2 | - | [3][4][5] |

| Compound D | Novel Piperidine Derivative | Human H3R | Radioligand Displacement | 7.70 | - | [3][4][5] |

| Compound E | N-benzylpiperidine derivative | Human H3R | Functional Assay | - | 8.81 | [15] |

Table 2: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| Compound 15b | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | Human AChE | 0.39 | [2] |

| Compound 15j | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | Human BChE | 0.16 | [2] |

| Compound 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | Human AChE | 0.0012 | [9] |

| Compound 7 | 1-benzylpiperidine derivative | Human AChE | 28 | [8] |

| Compound 19 | Phenylacetate derivative of 1-benzylpiperidine | Human AChE | 5.10 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of this compound.

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound to the histamine H3 receptor.[16][17][18]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the histamine H3 receptor.

Materials:

-

Membrane preparations from cells expressing recombinant human H3 receptors or from rat brain cortex.

-

[3H]-Nα-methylhistamine ([3H]-NAMH) as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.

-

Non-specific binding control: Thioperamide (10 µM).

-

Test Compound: this compound at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Thaw the receptor membrane preparations on ice.

-

Homogenize the membranes in ice-cold assay buffer.

-

In a 96-well plate, add in the following order:

-

Incubate the plate at 25°C for 30-60 minutes with gentle agitation.[16]

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[7][19][20][21]

Objective: To determine the IC50 value of this compound for AChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Test Compound: this compound at various concentrations.

-

96-well microplate and a microplate reader.

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.[7]

-

Add 10 µL of the test compound solution at different concentrations (or vehicle for control).[7]

-

Add 10 µL of AChE solution (e.g., 1 U/mL).[7]

-

Incubate the plate at 25°C for 10 minutes.[7]

-

Add 10 µL of 10 mM DTNB to the reaction mixture.[7]

-

Initiate the reaction by adding 10 µL of 14 mM ATCI.[7]

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 3: In Vivo Assessment of Cognitive Enhancement - Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[1][10][11][22]

Objective: To evaluate the potential of this compound to improve recognition memory in a rodent model.

Apparatus:

-

An open-field arena (e.g., 40 cm x 40 cm x 40 cm).

-

A set of different objects (e.g., made of plastic, metal, or glass), which are heavy enough not to be displaced by the animal.

Procedure:

-

Habituation Phase:

-

Place each animal individually in the empty arena for 5-10 minutes per day for 2-3 consecutive days to allow for acclimation to the environment.[11]

-

-

Familiarization/Training Phase (T1):

-

Place two identical objects (A1 and A2) in the arena.

-

Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

-

Inter-Trial Interval (ITI):

-

Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-